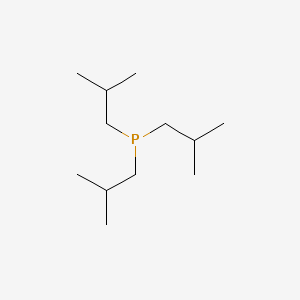

Triisobutylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tris(2-methylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGQYUCAQQEEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194173 | |

| Record name | Tris(2-methylpropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4125-25-1 | |

| Record name | Triisobutylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4125-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-methylpropyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004125251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-methylpropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methylpropyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triisobutylphosphine from a Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triisobutylphosphine, a valuable organophosphorus compound, through the use of a Grignard reagent. The following sections detail the reaction, a comprehensive experimental protocol, and the expected quantitative data.

Reaction Overview

The synthesis of this compound from a Grignard reagent involves the reaction of a suitable isobutylmagnesium halide with phosphorus trichloride (PCl₃). The isobutyl Grignard reagent, acting as a nucleophile, displaces the chloride ions from the phosphorus center. This substitution reaction typically proceeds in an ethereal solvent under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

The overall chemical equation for this synthesis is:

3 (CH₃)₂CHCH₂MgX + PCl₃ → [(CH₃)₂CHCH₂]₃P + 3 MgXCl

Where X is a halide (typically Cl or Br).

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the preparation of tertiary phosphines via Grignard reagents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

-

Magnesium turnings

-

Isobutyl bromide (or isobutyl chloride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane or pentane for extraction and chromatography

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (N₂ or Ar)

-

Schlenk line or glovebox

-

Rotary evaporator

-

Chromatography column

Procedure:

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether or THF.

-

Add a small amount of the isobutyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

In a separate flame-dried three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

-

Cool the phosphorus trichloride solution to a low temperature (typically between -78 °C and -10 °C) using a dry ice/acetone or ice/salt bath.

-

Slowly add the prepared isobutylmagnesium bromide solution from the dropping funnel to the cooled phosphorus trichloride solution with vigorous stirring. Maintain the low temperature throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for several hours or overnight.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or hexane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent such as hexane or pentane.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound on a laboratory scale. The values are based on stoichiometric calculations and common experimental practices.

| Parameter | Value | Notes |

| Reactants | ||

| Magnesium Turnings | 3.0 equivalents | Based on the amount of isobutyl halide. |

| Isobutyl Bromide | 3.0 equivalents | A slight excess of the Grignard reagent is often used to ensure complete reaction of the phosphorus trichloride. |

| Phosphorus Trichloride | 1.0 equivalent | The limiting reagent. |

| Solvent Volume | ||

| Anhydrous Diethyl Ether/THF | Sufficient to make a ~0.5-1.0 M solution of the Grignard reagent. | The concentration of the Grignard reagent should be determined before use. For the reaction with PCl₃, a dilute solution is often preferred to aid in temperature control. |

| Reaction Conditions | ||

| Grignard Formation Temp. | Reflux temperature of the solvent | |

| PCl₃ Addition Temp. | -78 °C to -10 °C | Low temperature is crucial to control the reaction's exothermicity and improve selectivity. |

| Reaction Time | 2-12 hours | After the addition of the Grignard reagent, the reaction is typically stirred for several hours as it warms to room temperature. |

| Work-up | ||

| Quenching Agent | Saturated aqueous NH₄Cl | |

| Yield | ||

| Expected Yield | 50-80% | The yield can vary depending on the purity of the reagents, the reaction conditions, and the efficiency of the purification. |

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

A Technical Guide to the ³¹P NMR Chemical Shift of Triisobutylphosphine in CDCl₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of triisobutylphosphine in deuterated chloroform (CDCl₃). This document details the expected chemical shift, experimental protocols for its determination, and comparative data for its corresponding oxide, serving as a vital resource for researchers in organophosphorus chemistry, catalysis, and drug development.

Data Presentation

The ³¹P NMR chemical shift is a critical parameter for the structural elucidation and purity assessment of organophosphorus compounds. The data presented below has been compiled from available spectroscopic information.

| Compound | Solvent | ³¹P Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | ~ -45.3 |

| This compound oxide | CDCl₃ | Not specified |

Experimental Protocols

The determination of the ³¹P NMR chemical shift of this compound requires careful sample preparation and instrument calibration. The following is a generalized experimental protocol based on standard laboratory practices.

Sample Preparation

-

Analyte: High-purity this compound.

-

Solvent: Deuterated chloroform (CDCl₃), 99.8 atom % D or higher, is recommended.

-

Procedure:

-

In a clean, dry NMR tube, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration can be adjusted as needed.

-

As trialkylphosphines can be sensitive to oxidation, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) if the highest accuracy is required or if the sample is to be stored.

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe.

-

Reference: An external standard of 85% phosphoric acid (H₃PO₄) is typically used and is set to 0 ppm.

-

Acquisition Parameters (Typical):

-

Nucleus: ³¹P

-

Decoupling: Proton decoupling (¹H broadband decoupling) is generally employed to simplify the spectrum to a single peak.

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate quantification.

-

Number of Scans: 16 to 128 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the ³¹P NMR analysis of this compound.

Caption: Experimental workflow for determining the ³¹P NMR chemical shift.

Caption: Relationship between oxidation state and ³¹P NMR chemical shift.

References

Technical Guide: Solubility and Handling of Triisobutylphosphine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (TIBP) is an organophosphorus compound with the chemical formula P(CH₂CH(CH₃)₂)₃. It is a versatile and widely used ligand in organometallic chemistry and catalysis, valued for its strong reducing properties and steric bulk. As a liquid at room temperature, its solubility in various organic solvents is a critical parameter for its application in synthesis, catalysis, and purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a summary of its key chemical properties.

Solubility of this compound

This compound is a non-polar liquid. Its solubility is governed by the principle of "like dissolves like," indicating high solubility in non-polar and weakly polar organic solvents and low solubility in highly polar, protic solvents. While precise quantitative data across a wide range of solvents is not extensively published, its miscibility and solubility have been qualitatively established through its common use in various reaction media.

Quantitative Solubility Data

The following table summarizes the known solubility characteristics of this compound in common organic solvents. The data is based on its physical properties as a non-polar liquid and information from chemical supplier data sheets.

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility of this compound |

| Non-Polar Aliphatic | |||

| Hexane | C₆H₁₄ | Non-Polar | Miscible |

| Cyclohexane | C₆H₁₂ | Non-Polar | Miscible |

| Pentane | C₅H₁₂ | Non-Polar | Miscible |

| Non-Polar Aromatic | |||

| Toluene | C₇H₈ | Non-Polar | Miscible |

| Benzene | C₆H₆ | Non-Polar | Miscible |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Weakly | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Weakly | Miscible |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble/Miscible |

| Chloroform | CHCl₃ | Polar | Soluble/Miscible |

| Polar Aprotic | |||

| Acetonitrile | CH₃CN | Polar | Soluble |

| Polar Protic | |||

| Methanol | CH₃OH | Polar | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar | Sparingly Soluble |

| Water | H₂O | Polar | Insoluble |

Experimental Protocol: Determination of Miscibility

The following protocol outlines a standard method for determining the miscibility of a liquid compound like this compound with an organic solvent at ambient temperature.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent.

Materials:

-

This compound (handle under inert atmosphere)

-

Test solvent (anhydrous grade)

-

Glass vials with caps (e.g., 4 mL)

-

Graduated pipettes or syringes

-

Inert atmosphere glovebox or Schlenk line

-

Vortex mixer

Procedure:

-

Preparation (Inert Atmosphere): Due to the air-sensitivity of this compound, perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

-

Solvent Addition: Add 1.0 mL of the test organic solvent to a clean, dry glass vial.

-

Analyte Addition: Carefully add 1.0 mL of this compound to the same vial.

-

Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for 5-10 minutes. Observe the contents for any signs of phase separation, cloudiness (turbidity), or the formation of distinct layers.

-

Interpretation of Results:

-

Miscible: The mixture remains a single, clear, homogeneous phase with no visible separation.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Immiscible: Two distinct liquid layers are observed.

-

The workflow for this experimental procedure can be visualized as follows:

Caption: Workflow for determining the miscibility of this compound.

Chemical Properties and Reactivity Overview

This compound's utility stems from its electronic and steric properties. It is a strong Lewis base and a potent reducing agent, readily undergoing oxidation. Its primary roles in chemistry are as a ligand for transition metals and as a nucleophilic catalyst.

Caption: Logical relationships of this compound's properties and applications.

Disclaimer: this compound is pyrophoric in some conditions and should be handled with extreme care by trained personnel using appropriate safety measures and under an inert atmosphere. Always consult the Safety Data Sheet (SDS) before use.

The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of the Triisobutylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the choice of ligand plays a pivotal role in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the diverse arsenal of phosphine ligands, triisobutylphosphine [P(i-Bu)₃] emerges as a noteworthy contender, primarily due to the significant steric hindrance exerted by its isobutyl substituents. This technical guide provides an in-depth exploration of the steric effects of the this compound ligand, offering valuable insights for researchers and professionals in catalyst and drug development.

Understanding the Steric and Electronic Profile of this compound

The steric and electronic properties of a phosphine ligand are intrinsically linked and collectively determine its behavior in a catalytic system. These properties are most commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

Steric Hindrance: The Cone Angle

Electronic Properties: The Tolman Electronic Parameter

The Tolman electronic parameter is determined by the A1 carbonyl stretching frequency (ν(CO)) of a [LNi(CO)₃] complex in its infrared spectrum.[3] This parameter provides a measure of the ligand's net electron-donating or -withdrawing ability. A lower ν(CO) value indicates a more electron-donating ligand. For the aforementioned isobutyl-substituted proazaphosphatrane ligand, the ν(CO) is reported as 2054.9 cm⁻¹.[2] This value is comparable to that of tri(tert-butyl)phosphine (2056.1 cm⁻¹), one of the most electron-donating phosphine ligands known.[4] This suggests that this compound is a strong σ-donating ligand, capable of increasing the electron density on the metal center.

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO)) [cm⁻¹] |

| This compound (estimated) | ~200[2] | ~2054.9[2] |

| Tri(tert-butyl)phosphine | 182 | 2056.1[4] |

| Tricyclohexylphosphine | 170 | 2056.4 |

| Triphenylphosphine | 145 | 2068.9 |

Synthesis and Characterization of this compound

The synthesis of this compound typically involves the reaction of a Grignard reagent with a phosphorus halide. A general procedure, adapted from the synthesis of its sulfide derivative, is outlined below.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous benzene or toluene

-

Sulfur (for derivatization to the sulfide for characterization)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A small amount of isobutyl bromide is added to initiate the reaction. Once the reaction begins (indicated by bubbling and heat generation), the remaining isobutyl bromide, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the isobutylmagnesium bromide.

-

Phosphine Synthesis: The Grignard solution is cooled to 0 °C. A solution of phosphorus trichloride in anhydrous benzene or toluene is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-80 °C for 1-3 hours.[5]

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Characterization:

-

³¹P NMR Spectroscopy: The purity of the synthesized this compound can be readily assessed by ³¹P NMR spectroscopy. Trialkylphosphines typically exhibit a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom.[6][7]

-

Derivatization to this compound Sulfide: For easier handling and characterization, a small aliquot of the purified this compound can be reacted with elemental sulfur in a suitable solvent (e.g., toluene) at 50-80 °C for 2-4 hours to form the air-stable this compound sulfide.[5] The sulfide can be purified by crystallization and characterized by melting point, NMR spectroscopy, and elemental analysis.

The Impact of Steric Hindrance on Catalytic Performance

The significant steric bulk of this compound has profound implications for its application in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workflow

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The steric and electronic properties of the phosphine ligand influence each of these steps.

Influence on Key Catalytic Steps

-

Oxidative Addition: The strong electron-donating nature of this compound increases the electron density on the palladium center, which generally facilitates the oxidative addition of the aryl halide to the Pd(0) complex. However, excessive steric bulk can sometimes hinder the approach of the substrate to the metal center.

-

Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex, can also be influenced by the ligand's steric profile.

-

Reductive Elimination: This is where bulky phosphine ligands like this compound often exert their most significant positive effect. The steric clash between the bulky isobutyl groups and the aryl groups on the palladium center promotes the reductive elimination step, which is the final, product-forming step of the catalytic cycle. This acceleration of reductive elimination can lead to higher turnover numbers and overall reaction efficiency, especially for the coupling of sterically demanding substrates.

Formation of Active Monoligated Species

Bulky phosphine ligands favor the formation of highly reactive, monoligated palladium(0) species (PdL). These species are often more active in the oxidative addition step than their bis-ligated counterparts (PdL₂), particularly with less reactive aryl chlorides.[9]

Conclusion and Future Outlook

This compound, with its significant steric bulk and strong electron-donating character, presents a compelling option for catalyst development. Its ability to promote the formation of active monoligated catalytic species and accelerate the reductive elimination step makes it particularly well-suited for challenging cross-coupling reactions. While precise experimental data for this compound itself remains somewhat limited in the public domain, the available information on closely related analogues strongly suggests its potential as a highly effective ligand.

For researchers in drug development and fine chemical synthesis, the judicious selection of ligands like this compound can be a key strategy to overcome synthetic hurdles, improve reaction efficiency, and enable the construction of complex molecular architectures. Further systematic studies on the performance of this compound in a broader range of catalytic transformations will undoubtedly solidify its position in the modern chemist's toolkit.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electronic Properties of Triisobutylphosphine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of triisobutylphosphine and its role as a ligand in transition metal catalysis. By examining its key electronic and steric parameters, we explore its influence on the efficiency and outcome of important cross-coupling reactions.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are fundamental to homogeneous catalysis, offering a tunable platform to modulate the reactivity and selectivity of transition metal catalysts. Their efficacy is primarily governed by a combination of steric and electronic effects. The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, plays a crucial role in key steps of catalytic cycles, such as oxidative addition and reductive elimination. Trialkylphosphines, including this compound, are known for their strong electron-donating character, which can significantly enhance catalytic activity.

Quantifying the Electronic and Steric Properties of this compound

The properties of phosphine ligands are often quantified using Tolman's parameters: the Tolman Electronic Parameter (TEP) and the cone angle (θ).

-

Tolman's Electronic Parameter (TEP): The TEP is an experimental measure of a ligand's electron-donating or -withdrawing ability. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared spectroscopy.[1] More electron-donating ligands lead to increased electron density on the metal, which results in stronger back-bonding to the CO ligands and a lower ν(CO) stretching frequency.[2]

-

Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the metal center at the vertex.[2][3]

Table 1: Comparison of Electronic and Steric Parameters of this compound and Related Ligands

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | pKa |

| This compound (estimated) | ~2055 | ~175 | ~9 |

| Tri(tert-butyl)phosphine | 2056.1[4] | 182[5] | 11.4 |

| Proazaphosphatrane (R = iBu) | 2054.9[6][7] | 200[6][7] | - |

| Triethylphosphine | 2061.7 | 132[5] | 8.69 |

| Triphenylphosphine | 2068.9 | 145[5] | 2.73 |

Note: The values for this compound are estimated based on trends observed for other trialkylphosphines. The pKa value is an indicator of the basicity of the phosphine.

Experimental Protocols

This protocol describes the general procedure for determining the TEP of a phosphine ligand.

Objective: To synthesize a [LNi(CO)₃] complex and measure its ν(CO) stretching frequency using IR spectroscopy.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Phosphine ligand (e.g., this compound)

-

Inert solvent (e.g., hexane or dichloromethane)

-

Schlenk line and glassware

-

FTIR spectrometer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the phosphine ligand in the chosen solvent in a Schlenk flask.

-

Carefully add a stoichiometric equivalent of Ni(CO)₄ to the solution at room temperature. The reaction is typically rapid.

-

The reaction mixture is then directly analyzed by FTIR spectroscopy.

-

The A₁ symmetric C-O stretching frequency is identified in the IR spectrum, which corresponds to the TEP of the ligand.[1]

The following is a general protocol for a Suzuki-Miyaura coupling reaction using a bulky trialkylphosphine ligand like this compound.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, THF)

-

Schlenk flask and reflux setup

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

This protocol outlines a general procedure for the Buchwald-Hartwig amination using a bulky trialkylphosphine ligand.

Objective: To synthesize an arylamine from an aryl halide and an amine.

Materials:

-

Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound ligand

-

Aryl halide (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Strong base (e.g., NaOt-Bu, K₃PO₄)

-

Solvent (e.g., toluene, dioxane)

-

Schlenk flask and reflux setup

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 2-4 mol%), and the base (1.2-1.5 equiv.).

-

Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the degassed solvent.

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) for the designated time (e.g., 4-24 hours).

-

Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.

Catalytic Signaling Pathways and Workflows

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the role of the phosphine ligand.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Influence of Electronic Properties on Catalytic Performance

The strong electron-donating nature of this compound increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the aryl halide to the Pd(0) complex, a key step in many cross-coupling catalytic cycles.[8] Furthermore, the electron-rich metal center promotes the final reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.

The steric bulk of this compound also plays a critical role. It promotes the formation of monoligated palladium species, which are often more catalytically active than their bis-ligated counterparts. The steric hindrance can also influence the regioselectivity and prevent side reactions.

While specific quantitative data for catalytic reactions employing this compound is sparse in the reviewed literature, the general principles of phosphine ligand effects suggest that it would be a highly effective ligand for various cross-coupling reactions, particularly those involving challenging substrates that require electron-rich and bulky ligands.

Conclusion

This compound, as a bulky and electron-rich trialkylphosphine, possesses the key electronic and steric attributes required for an effective ligand in palladium-catalyzed cross-coupling reactions. While direct experimental quantification of its Tolman parameters is not widely reported, its structural similarity to other potent trialkylphosphines suggests it is a strong electron donor with significant steric presence. These properties are crucial for promoting the key steps in catalytic cycles such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, making it a valuable tool for synthetic chemists in research and drug development. Further experimental investigation into its specific catalytic performance would be beneficial to fully elucidate its potential.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 4. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. yanggroup.weebly.com [yanggroup.weebly.com]

- 7. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Triisobutylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bond angles of triisobutylphosphine. Due to the absence of published experimental structural data from techniques such as X-ray crystallography or gas-phase electron diffraction, this guide presents computationally derived data to elucidate the molecule's three-dimensional structure. Furthermore, it outlines the standard experimental protocols for these techniques as they would be applied to organophosphorus compounds, alongside a detailed synthesis protocol for this compound.

Molecular Structure and Geometry

This compound, with the chemical formula P(CH₂CH(CH₃)₂)₃, is a tertiary phosphine characterized by a central phosphorus atom bonded to three isobutyl groups. The steric bulk of the isobutyl groups is a defining feature of this molecule, significantly influencing its reactivity and coordination chemistry. The central phosphorus atom possesses a lone pair of electrons, which, in conjunction with the three bonding pairs, results in a trigonal pyramidal molecular geometry, consistent with VSEPR theory.

Computationally Determined Structural Parameters

The bond lengths and angles of this compound have been determined using Density Functional Theory (DFT) calculations, a reliable method for predicting molecular geometries in the absence of experimental data.

| Parameter | Value |

| Bond Lengths | |

| P–C | 1.88 Å |

| C–C (isobutyl) | 1.54 - 1.55 Å |

| C–H | 1.10 - 1.11 Å |

| Bond Angles | |

| C–P–C | 103.5° |

| P–C–C | 115.2° |

| C–C–C (isobutyl) | 109.5° - 110.0° |

| H–C–H / H–C–C | 108.0° - 110.5° |

Note: These values are computationally derived and may vary slightly depending on the level of theory and basis set used.

The C–P–C bond angle of approximately 103.5° is smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the repulsive effect of the phosphorus lone pair on the bonding pairs of electrons. The bulky isobutyl groups also contribute to steric strain, which can influence the final geometry.

Experimental Protocols for Structural Determination

While specific experimental data for this compound is not available, the following sections describe the standard methodologies that would be employed for its structural determination.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystalline solid.[1][2] For an organophosphorus compound like this compound, which is a liquid at room temperature, the first critical step would be to obtain a suitable single crystal.

General Protocol:

-

Crystallization: this compound, being a liquid, would need to be crystallized, likely at low temperatures. A common method is slow evaporation of a solution in a suitable solvent or slow cooling of a concentrated solution.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.[2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.[3]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the structure of molecules in the gas phase, providing information free from intermolecular interactions present in the solid state.[4]

General Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.[4]

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas sample. The electrons are scattered by the molecules.[4]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, bond lengths, bond angles, and torsional angles can be derived by fitting a molecular model to the experimental data.[5][6]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride.[7]

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings are reacted with bromoisobutane in an ether solvent (e.g., diethyl ether or tetrahydrofuran) to form isobutylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride in the same ether solvent, typically at a reduced temperature to control the exothermic reaction. The molar ratio of the Grignard reagent to phosphorus trichloride is crucial and is generally around 3:1.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, often with an aqueous solution of a weak acid or ammonium chloride. The organic layer is separated, washed, and dried. The crude this compound is then purified by distillation under reduced pressure.

Factors Influencing Molecular Geometry

The molecular geometry of this compound is determined by a combination of electronic and steric factors. The following diagram illustrates these relationships.

Caption: Logical relationship of factors influencing this compound's molecular geometry.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry and bond angles of this compound based on computational data. The molecule adopts a trigonal pyramidal geometry with C–P–C bond angles of approximately 103.5°, a deviation from the ideal tetrahedral angle due to the influence of the phosphorus lone pair and steric hindrance from the bulky isobutyl groups. While experimental structural data is currently unavailable, the provided general protocols for X-ray crystallography and gas-phase electron diffraction outline the standard procedures for such determinations. The included synthesis protocol offers a practical method for the preparation of this important organophosphorus compound. This guide serves as a valuable resource for researchers and professionals requiring a thorough understanding of the structural characteristics of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102304149B - The synthetic method of this compound sulfide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Triisobutylphosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (TIBP) is a versatile organophosphorus compound with significant applications in organic synthesis and materials science. As a member of the trialkylphosphine family, it is recognized for its strong nucleophilicity and steric bulk, which make it an effective ligand in transition metal-catalyzed reactions and a useful reagent in various organic transformations. This technical guide provides an in-depth overview of the CAS number, physical properties, synthesis, handling procedures, and key applications of this compound, tailored for professionals in research and drug development.

CAS Number and Physical Properties

This compound is identified by the CAS Number 4125-25-1 .[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for its use in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₇P | [2] |

| Molecular Weight | 202.32 g/mol | [1] |

| Appearance | Colorless to faint yellow liquid | [3] |

| Density | 0.811 g/mL at 25 °C | [1] |

| Boiling Point | 126 °C at 50 mmHg | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, toluene, ether). Insoluble in water. | [3] |

| Purity (typical) | ≥90% (GC) | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the reaction of a Grignard reagent, isobutylmagnesium bromide, with phosphorus trichloride.[4][5] This method allows for the formation of the phosphorus-carbon bonds necessary to produce the desired trialkylphosphine.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent for dilution (e.g., diethyl ether or THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. The entire apparatus should be under an inert atmosphere (nitrogen or argon).

-

Add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether or THF to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. Once the reaction starts, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the isobutylmagnesium bromide Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath.

-

In a separate flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

-

Add the phosphorus trichloride solution dropwise to the cooled and vigorously stirred Grignard reagent. The temperature should be carefully controlled during this exothermic addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.[4]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Purification:

References

- 1. 三异丁基膦烷 ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4125-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. catalysis - trialkyl phosphine ligands in aqueous micellar Suzuki-Miyaura coupling - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. US7250535B2 - Process for producing tertiary phosphine - Google Patents [patents.google.com]

- 6. PURIFICATION OF IRRADIATED TRIBUTYL PHOSPHATE BY DISTILLATION IN KEROSENE- TYPE DILUENT (Journal Article) | OSTI.GOV [osti.gov]

- 7. TRIBUTYL PHOSPHATE PURIFICATION BY DISTILLATION OVER ALKALIES (Technical Report) | OSTI.GOV [osti.gov]

The Coordination Chemistry of Triisobutylphosphine with Palladium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of triisobutylphosphine (P(i-Bu)₃) with palladium. It details the synthesis, structure, and catalytic applications of palladium-triisobutylphosphine complexes, with a focus on their role in facilitating key organic transformations. While extensive research exists for the closely related and more sterically hindered tri-tert-butylphosphine (P(t-Bu)₃), this guide synthesizes the available information for P(i-Bu)₃ and draws relevant comparisons to its bulky phosphine counterparts to provide a thorough understanding of its coordination behavior and utility in catalysis.

Introduction to this compound as a Ligand

This compound is a trialkylphosphine ligand characterized by its strong electron-donating ability and moderate steric bulk. These properties make it an effective ligand in palladium-catalyzed cross-coupling reactions, where it can promote the oxidative addition of challenging substrates and facilitate the reductive elimination step. Its isobutyl groups, while providing significant steric hindrance, are less bulky than the tert-butyl groups of P(t-Bu)₃, which can lead to differences in catalyst activity, stability, and selectivity.

Synthesis of Palladium-Triisobutylphosphine Complexes

Palladium(II) complexes of this compound are typically synthesized by the reaction of a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or its more soluble adducts like bis(acetonitrile)palladium(II) chloride or sodium tetrachloropalladate(II), with two equivalents of the phosphine ligand. The resulting complexes are generally square planar and adopt a trans geometry to minimize steric repulsion between the bulky phosphine ligands.

Experimental Protocol: Synthesis of trans-Dichlorobis(this compound)palladium(II)

The following is a generalized experimental protocol for the synthesis of trans-PdCl₂(P(i-Bu)₃)₂, based on established methods for similar trialkylphosphine complexes.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (P(i-Bu)₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas

-

Standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), a suspension of palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL) is prepared in a Schlenk flask equipped with a magnetic stir bar.

-

To this suspension, this compound (2.1 mmol, 2.1 equivalents) is added dropwise via syringe.

-

The reaction mixture is stirred at room temperature for 4-6 hours. During this time, the insoluble brown PdCl₂ will gradually dissolve to form a yellow solution of the bis(phosphine) complex.

-

After the reaction is complete (as indicated by the dissolution of PdCl₂), the solvent is removed under reduced pressure to yield a yellow solid.

-

The solid residue is washed with cold anhydrous diethyl ether (2 x 10 mL) to remove any excess phosphine and other soluble impurities.

-

The resulting yellow powder is dried under high vacuum to afford trans-dichlorobis(this compound)palladium(II).

Characterization: The product can be characterized by ³¹P{¹H} NMR and ¹H NMR spectroscopy, IR spectroscopy, and elemental analysis.

Structural and Spectroscopic Properties

The steric and electronic properties of this compound play a crucial role in determining the structure, stability, and reactivity of its palladium complexes.

Steric and Electronic Parameters

The size of a phosphine ligand is often quantified by its Tolman cone angle (θ), which is a measure of the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. The electron-donating ability is typically assessed by the ³¹P NMR chemical shift of the free phosphine.

| Parameter | Value | Significance |

| Tolman Cone Angle (θ) | 162° | Indicates significant steric bulk, though less than P(t-Bu)₃ (182°). This influences the coordination number and geometry of the palladium center. |

| ³¹P NMR of free P(i-Bu)₃ (δ, ppm) | -45.3 | The upfield chemical shift is characteristic of an electron-rich trialkylphosphine, indicating strong σ-donating ability.[1] |

Structural Data of a Representative Complex

| Parameter | trans-PdCl₂(P(i-Pr)₃)₂ | Expected Trend for trans-PdCl₂(P(i-Bu)₃)₂ |

| Coordination Geometry | Square Planar | Square Planar |

| Pd-P Bond Length (Å) | ~2.34 | Similar to slightly longer due to comparable steric bulk. |

| Pd-Cl Bond Length (Å) | ~2.30 | Similar. |

| P-Pd-P Bond Angle (°) | 180 (idealized) | 180 (idealized for trans isomer). |

| Cl-Pd-Cl Bond Angle (°) | 180 (idealized) | 180 (idealized for trans isomer). |

Role in Catalytic Cycles

Palladium complexes bearing this compound are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The bulky and electron-rich nature of the P(i-Bu)₃ ligand is crucial for promoting key steps in the catalytic cycle.

Oxidative Addition

The catalytic cycle typically begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) species. Electron-rich phosphine ligands like P(i-Bu)₃ increase the electron density on the palladium center, which facilitates the oxidative addition, particularly for less reactive substrates such as aryl chlorides. The steric bulk of the ligand favors the formation of a monoligated Pd(0) species, Pd(P(i-Bu)₃), which is often the active species in the oxidative addition step.

Reductive Elimination

Reductive elimination is the product-forming step of the catalytic cycle, where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated. Bulky phosphine ligands like P(i-Bu)₃ can accelerate this step by creating steric pressure at the palladium center, which favors the formation of the C-C or C-N bond.

Applications in Cross-Coupling Reactions

The combination of palladium and this compound or its derivatives has been shown to be effective in several important cross-coupling reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, palladium catalysts supported by bulky, electron-rich phosphines are highly effective. While direct comparative data for P(i-Bu)₃ is sparse, related proazaphosphatrane ligands bearing isobutyl groups have demonstrated high catalytic activity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of aryl chlorides is a powerful method for the formation of C-N bonds. A catalyst system comprising Pd₂(dba)₃ and the proazaphosphatrane ligand P(i-BuNCH₂CH₂)₃N has been shown to be highly general and efficient for the coupling of a wide range of aryl chlorides with various amines.[2] This highlights the beneficial properties of the isobutyl groups in promoting this transformation.

Conclusion

This compound serves as a valuable ligand in palladium-catalyzed cross-coupling reactions. Its combination of strong electron-donating character and significant steric bulk allows for the activation of challenging substrates and promotes efficient catalysis. While it is structurally and electronically similar to the widely studied tri-tert-butylphosphine, its slightly smaller steric profile may offer advantages in certain catalytic systems. Further research into the specific applications and coordination chemistry of palladium-triisobutylphosphine complexes will undoubtedly continue to expand their utility in modern organic synthesis and drug development.

References

Computational Insights into Triisobutylphosphine Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutylphosphine (PiBu₃) is a sterically bulky and electron-rich alkylphosphine ligand that plays a significant role in various catalytic and coordination chemistry applications. Its unique combination of steric and electronic properties influences the stability, reactivity, and selectivity of metal complexes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate structural and electronic features of this compound complexes, providing insights that complement and guide experimental studies. This technical guide provides an in-depth overview of computational studies on this compound complexes, focusing on key quantitative data, methodologies, and the logical workflows involved in such investigations.

Core Concepts in Computational Analysis of Phosphine Ligands

The properties of phosphine ligands like this compound are primarily defined by their steric and electronic characteristics. Computational methods provide quantitative measures for these properties.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. Computationally, the TEP is often determined by calculating the symmetric CO stretching frequency (ν(CO)) of a model nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand. A lower calculated ν(CO) indicates a more electron-donating phosphine.

Steric Properties: The Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. Computational methods allow for the precise calculation of the cone angle from the optimized geometry of the metal-phosphine complex.

Computational Methodologies

The accuracy of computational results is highly dependent on the chosen methodology. DFT is the most common approach for studying transition metal complexes.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational studies on phosphine complexes. The choice of functional and basis set is critical for obtaining reliable results.

Typical Experimental Protocol for DFT Geometry Optimization:

-

Initial Structure Generation: A starting 3D structure of the this compound metal complex is built using molecular modeling software.

-

Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. Common functionals include B3LYP, PBE0, and BP86. For the metal atom, effective core potentials (ECPs) like the Los Alamos National Laboratory 2-electron ECP (LANL2DZ) are often used, while Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are used for the other atoms.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), vibrational frequencies are calculated. The absence of imaginary frequencies confirms a local minimum. These calculations also provide predicted infrared (IR) and Raman spectra.

Quantitative Data from Computational Studies

Structural Parameters of Model Complexes

The following tables present anticipated bond lengths and angles for hypothetical palladium(II) and nickel(0) complexes of this compound based on DFT calculations of analogous systems. These values serve as a reference for what one might expect from a computational study.

Table 1: Predicted Structural Parameters for a Square Planar [PdCl₂(PiBu₃)₂] Complex

| Parameter | Predicted Value |

| Pd-P Bond Length (Å) | 2.30 - 2.40 |

| Pd-Cl Bond Length (Å) | 2.35 - 2.45 |

| P-Pd-P Bond Angle (°) | 100 - 115 |

| Cl-Pd-Cl Bond Angle (°) | 85 - 95 |

| P-Pd-Cl Bond Angle (°) | 88 - 92 (cis) |

Table 2: Predicted Structural Parameters for a Tetrahedral [Ni(CO)₃(PiBu₃)] Complex

| Parameter | Predicted Value |

| Ni-P Bond Length (Å) | 2.12 - 2.25[1] |

| Ni-C Bond Length (Å) | 1.75 - 1.85 |

| P-Ni-C Bond Angle (°) | 105 - 110 |

| C-Ni-C Bond Angle (°) | 108 - 112 |

Electronic and Steric Parameters

Table 3: Estimated Electronic and Steric Parameters for this compound

| Parameter | Predicted Value | Computational Model |

| Tolman Electronic Parameter (TEP) (cm⁻¹) | 2058 - 2062 | DFT calculation of ν(CO) in [Ni(CO)₃(PiBu₃)] |

| Cone Angle (θ) (°) | 175 - 185 | DFT optimized geometry of [M-PiBu₃] complex |

Visualization of Computational Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the logical steps and relationships in computational studies of this compound complexes.

Caption: Workflow for a typical computational study of a this compound complex.

Caption: Relationship between the properties of this compound and its impact on complex reactivity.

Conclusion and Future Outlook

Computational studies provide invaluable, atomistic-level insights into the nature of this compound complexes. By quantifying the steric and electronic properties of the PiBu₃ ligand and predicting the geometric and energetic features of its metal complexes, these theoretical approaches enable a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of novel catalysts and metal-based therapeutics. As computational methods continue to improve in accuracy and efficiency, we can expect even more detailed and predictive modeling of complex chemical systems involving this compound and other bulky phosphine ligands, further accelerating innovation in chemical synthesis and drug development.

References

The Enduring Reactivity of Triisobutylphosphine: A Technical Primer for Advanced Chemical Synthesis

For Immediate Release

[City, State] – December 8, 2025 – In the intricate landscape of chemical synthesis, where precision and efficiency are paramount, the choice of reagents and catalysts can dictate the success of a reaction. Triisobutylphosphine (TIBP), a sterically hindered and electron-rich organophosphorus compound, has carved a significant niche for itself as a versatile ligand and nucleophilic catalyst. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the reactivity of TIBP, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Physicochemical and Reactivity Parameters of this compound

This compound, with the chemical formula P(CH₂CH(CH₃)₂)₃, is a colorless to pale yellow liquid characterized by its bulky isobutyl groups.[1] These substituents are the primary determinants of its unique reactivity, imparting significant steric hindrance around the phosphorus atom and enhancing its nucleophilicity through the inductive effect of the alkyl chains. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇P | [1][2] |

| Molecular Weight | 202.32 g/mol | [2] |

| Appearance | Colorless to faint yellow liquid | [1] |

| Density | 0.811 g/mL at 25 °C | |

| Boiling Point | 126 °C at 50 mmHg | |

| Refractive Index (n20/D) | 1.451 | |

| ³¹P NMR Chemical Shift (δ) | -45.3 ppm |

Synthesis and Key Reactions of this compound

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent, isobutylmagnesium bromide, with phosphorus trichloride. This reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine product.

Experimental Protocol: Synthesis of this compound [5]

-

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Phosphorus trichloride (PCl₃)

-

Anhydrous benzene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed.

-

Anhydrous benzene is added to cover the magnesium.

-

A solution of isobutyl bromide in anhydrous benzene is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent, isobutylmagnesium bromide. The reaction is typically initiated with gentle heating.

-

Once the Grignard formation is complete, the reaction mixture is cooled.

-

A solution of phosphorus trichloride in anhydrous benzene is added dropwise to the Grignard reagent at a controlled temperature, typically between 50-80 °C. The molar ratio of isobutylmagnesium bromide to phosphorus trichloride is approximately 3:1.

-

The reaction mixture is stirred at this temperature for 1-3 hours.

-

After the reaction is complete, the mixture is carefully hydrolyzed with an aqueous solution (e.g., ammonium chloride solution).

-

The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Caption: Synthesis of this compound.

Oxidation to this compound Oxide

This compound is readily oxidized to this compound oxide. This reaction can occur upon exposure to air and is a common consideration for the handling and storage of the phosphine. The oxide can also be prepared intentionally using an oxidizing agent.

Experimental Protocol: Synthesis of this compound Oxide

-

Materials:

-

This compound (TIBP)

-

Hydrogen peroxide (H₂O₂) or other suitable oxidizing agent

-

Solvent (e.g., acetone or ethanol)

-

-

Procedure:

-

This compound is dissolved in a suitable solvent in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of hydrogen peroxide is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

The solvent is removed under reduced pressure to yield the crude this compound oxide.

-

The product can be purified by recrystallization or chromatography.

-

Reaction with Sulfur to Form this compound Sulfide

This compound readily reacts with elemental sulfur to form the corresponding phosphine sulfide.[5] This reaction is often rapid and exothermic.

Experimental Protocol: Synthesis of this compound Sulfide [5]

-

Materials:

-

This compound (TIBP)

-

Elemental sulfur (S₈)

-

Solvent (e.g., toluene or benzene)

-

Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

This compound is dissolved in a suitable solvent under a nitrogen atmosphere in a round-bottom flask.

-

A stoichiometric amount of elemental sulfur is added portion-wise with stirring. The molar ratio of TIBP to sulfur is typically around 1:1.1.

-

The reaction mixture is stirred at a temperature between 50-80 °C for 2-4 hours.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid this compound sulfide can be purified by recrystallization.

-

Caption: Key Reactions of this compound.

Role in Homogeneous Catalysis

The combination of steric bulk and electron-richness makes TIBP an effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] The bulky nature of TIBP promotes the formation of monoligated palladium(0) species, which are often the active catalysts, and facilitates the reductive elimination step to release the product.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Bulky, electron-rich phosphine ligands like TIBP are particularly effective for coupling sterically hindered substrates and for reactions involving aryl chlorides.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid using a Pd/TIBP Catalyst

-

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

This compound (TIBP) (2-4 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium source, TIBP, the aryl halide, the arylboronic acid, and the base.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Caption: Suzuki-Miyaura Coupling Workflow.

Representative Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are crucial for high catalytic activity, especially with less reactive aryl chlorides.[7][8][9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Amine using a Pd/TIBP Catalyst

-

Materials:

-

Aryl halide (1.0 mmol)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

This compound (TIBP) (2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) (1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source, TIBP, and the base.

-

Add the aryl halide and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

-

Nucleophilic Reactivity of this compound

As a strong nucleophile, this compound can participate in a variety of reactions, including acting as a catalyst in its own right. One notable example is the phospha-Michael addition, where the phosphine adds to an electron-deficient alkene (a Michael acceptor).[10]

In these reactions, the nucleophilic attack of TIBP on the β-carbon of the Michael acceptor generates a zwitterionic intermediate. This intermediate can then act as a nucleophile or a base to promote further reactions, leading to the formation of various carbocyclic and heterocyclic systems. The bulky isobutyl groups of TIBP can influence the stereochemical outcome of these reactions.

Safety and Handling

This compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It is also toxic and corrosive. Therefore, it must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its significant steric bulk and strong electron-donating properties make it an excellent ligand for challenging cross-coupling reactions and a potent nucleophilic catalyst. A thorough understanding of its reactivity, coupled with careful handling, allows researchers to leverage its unique properties to achieve a wide range of synthetic transformations. This guide provides a foundational understanding to aid in the successful application of this compound in the laboratory.

References

- 1. Reactions of halogen(2,4,6-tri-tert-butylphenylimino)phosphine complexes with electrophiles and nucleophiies: abstraction or substitution of the halogen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Tris(2-methylpropyl)phosphine | C12H27P | CID 107228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]

- 5. CN102304149B - The synthetic method of this compound sulfide - Google Patents [patents.google.com]

- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines] and spiro[indoline-3,2'-furan-3',3''-indolines] - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triisobutylphosphine as a High-Performance Ligand in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction